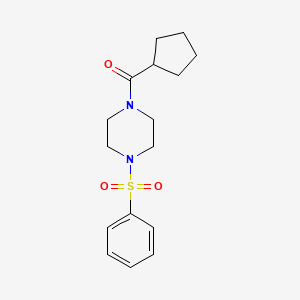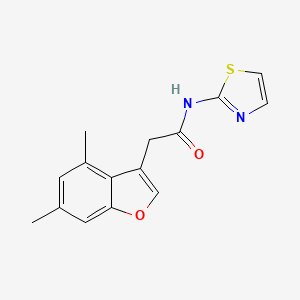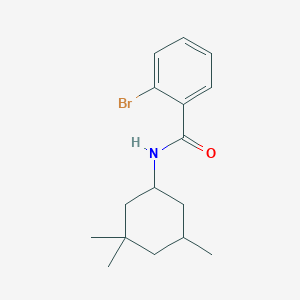
1-(cyclopentylcarbonyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(cyclopentylcarbonyl)piperazine” is a compound used for proteomics research . Its molecular formula is C10H18N2O and its molecular weight is 182.26 . “1-(phenylsulfonyl)piperazine” is another compound with the linear formula C10H14N2O2S .
Synthesis Analysis
Piperazine-based compounds are synthesized using various methods . For instance, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .Molecular Structure Analysis
The molecular structure of these compounds is based on the piperazine scaffold, which is a privileged structure frequently found in biologically active compounds .Chemical Reactions Analysis
Piperazine-based compounds can undergo various chemical reactions . For example, a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions .Physical And Chemical Properties Analysis
“1-(cyclopentylcarbonyl)piperazine” is a liquid at room temperature, with a predicted boiling point of 335.3° C at 760 mmHg, a predicted density of 1.1 g/mL, and a predicted refractive index of n 20D 1.51 .Wissenschaftliche Forschungsanwendungen
Neurological Disorders: JNK3 Inhibition
CPCP has shown promise as a JNK3 (c-Jun N-terminal kinase 3) inhibitor. JNK3 plays a crucial role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By targeting JNK3, CPCP may help mitigate neuronal damage and inflammation. Structural studies have revealed a unique binding mode for CPCP compared to other JNK3 inhibitors .
Boronic Acid Derivatives for Drug Delivery
Boronic acids and their esters, including CPCP, are considered for drug delivery systems. Although CPCP is marginally stable in water, modifications can enhance its stability. Researchers explore its use as a boron-carrier for neutron capture therapy, a potential treatment for cancer and other diseases .
Wirkmechanismus
Zukünftige Richtungen
Piperazine-based compounds are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their applications in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(14-6-4-5-7-14)17-10-12-18(13-11-17)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKCPALLUEBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5088178.png)

![4-(6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B5088190.png)
![4'-(2-phenylethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5088202.png)
![4-(4-fluorobenzyl)-1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5088217.png)
![2-[(2,4-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5088225.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5088233.png)


![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)

![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate](/img/structure/B5088281.png)